4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide
Description
Historical Development of Benzothiazole-Sulfonamide Hybrid Molecules
The synthesis of benzothiazole-sulfonamide hybrids originated in the mid-20th century, driven by the pharmacological success of sulfonamide antibiotics and the recognition of benzothiazoles as privileged heterocyclic structures. Early work focused on simple derivatives, such as N,N-diethylbenzenesulfonamides conjugated to unsubstituted benzothiazoles, to explore antimicrobial and antitumor activities. The introduction of fused ring systems, including dioxolo and thiadiazole motifs, marked a pivotal shift in the 1980s–1990s, enabling enhanced electronic delocalization and steric modulation.
A key milestone was the development of 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide (PubChem CID 10451940), which demonstrated the utility of vinyl spacers in conjugating benzothiazoles to sulfonamide groups. Concurrently, researchers synthesized N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide (PubChem CID 551831), incorporating a thiadiazole ring to stabilize π-π stacking interactions. These innovations laid the groundwork for more complex architectures, such as the dioxolo[4,5-f]benzothiazole system in the target compound, which merges oxygen-rich heterocycles with sulfonamide pharmacophores.
Table 1: Evolutionary Timeline of Benzothiazole-Sulfonamide Hybrids
Significance in Heterocyclic Chemistry Research
Benzothiazole-sulfonamide hybrids occupy a unique niche due to their dual capacity for hydrogen bonding (via sulfonamide groups) and aromatic interactions (via benzothiazole cores). The target compound exemplifies this duality: its dioxolo[4,5-f]benzothiazole subunit enhances planarity and electron density, while the N,N-diethylbenzenesulfonamide tail introduces steric bulk and solubility. Such features make these hybrids ideal candidates for:
- Enzyme inhibition : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibitors, while
Properties
IUPAC Name |
4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-3-23(4-2)30(25,26)13-7-5-12(6-8-13)18(24)21-22-19-20-14-9-15-16(28-11-27-15)10-17(14)29-19/h5-10H,3-4,11H2,1-2H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNMNUOEJFPCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, which is then reacted with diethylbenzenesulfonyl chloride under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The compound’s [1,3]dioxolo[4,5-f][1,3]benzothiazole core distinguishes it from other sulfonamide derivatives. Key comparisons include:
Key Observations :
- The target compound’s dioxolo-benzothiazole core is rare compared to more common triazole or thiadiazine scaffolds . This structural uniqueness may confer distinct electronic properties (e.g., enhanced aromatic stacking) or metabolic stability.
- The diethyl substitution on the sulfonamide may enhance lipophilicity compared to simpler alkyl or aryl analogs, influencing membrane permeability .
Spectral and Tautomeric Behavior
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in the target compound’s benzothiazole-thione analogs suggest a preference for the thione tautomer , stabilizing the structure via resonance. This contrasts with thiol-containing triazoles, where tautomeric equilibrium is common .
- 1H-NMR : Protons adjacent to the sulfonamide group (e.g., diethyl CH₃) would resonate as distinct triplets or quartets, similar to sulfamethoxazole derivatives .
Biological Activity
4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H20N2O4S
- Molecular Weight : 356.42 g/mol
- IUPAC Name : this compound
The compound features a benzothiazole moiety fused with a dioxole ring, which contributes to its unique biological activities.
The compound primarily targets enzymes involved in histone deacetylation and polyamine metabolism. It has been shown to interact with:
- Histone Deacetylases (HDACs) : These enzymes play a crucial role in regulating gene expression by modifying histones.
- Acetylpolyamine Amidohydrolases (APAHs) : Involved in polyamine metabolism, influencing cellular growth and differentiation.
The interaction with these targets suggests potential implications for cancer therapy and antimicrobial activity.
Cellular Effects
Research indicates that this compound may exhibit:
- Antimicrobial Activity : It has shown promise in inhibiting biofilm formation in bacteria such as Pseudomonas aeruginosa, which is known for its resistance to antibiotics.
- Anti-cancer Properties : By inhibiting HDACs, the compound may induce apoptosis in cancer cells and alter the expression of genes associated with tumor progression.
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines by inducing apoptosis through HDAC inhibition.
- Another study indicated its ability to disrupt biofilm formation in Pseudomonas aeruginosa, enhancing the efficacy of conventional antibiotics.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor growth compared to control groups. This suggests its potential as an adjunct therapy in cancer treatment.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 356.42 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Inhibition of biofilm formation in Pseudomonas aeruginosa |
| Anti-cancer | Induces apoptosis in cancer cell lines |
Q & A
Q. What are the recommended synthetic routes for 4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential steps:
-
Core formation : Cyclization of 2-aminothiophenol derivatives with dioxolane precursors under acidic conditions to form the dioxolo-benzothiazole core .
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Carbamoyl attachment : Reaction of the core with isocyanate derivatives (e.g., N,N-diethylbenzenesulfonamide isocyanate) in anhydrous solvents like dichloromethane, using triethylamine as a base .
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Optimization : Yield is maximized by controlling temperature (60–80°C) and reaction time (12–24 hours). Purity is improved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Table 1 : Example Reaction Conditions and Yields
Step Solvent Temp (°C) Time (h) Yield (%) Core cyclization Acetic acid 100 6 65–70 Carbamoyl coupling DCM 70 18 55–60
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- NMR spectroscopy : Confirm the presence of the diethyl sulfonamide group (δ 1.2–1.4 ppm for CH3, δ 3.2–3.5 ppm for N-CH2) and dioxolo-benzothiazole protons (δ 6.8–7.2 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z ~500–550) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What standard assays are used to evaluate its preliminary biological activity?
- Methodology :
- Enzyme inhibition : Test against kinases or sulfotransferases via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Solubility : Measure in PBS (pH 7.4) or DMSO using nephelometry .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR kinase). Focus on hydrogen bonding with the sulfonamide group and π-π stacking with the benzothiazole core .
- QSAR modeling : Corrogate substituent effects (e.g., diethyl vs. dimethyl groups) on activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in stability data across different experimental conditions?
- Methodology :
-
Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation via HPLC and identify byproducts via LC-MS .
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Kinetic analysis : Calculate degradation rate constants (k) under varying conditions to model shelf-life .
Table 2 : Stability Under Accelerated Conditions
Condition Time (days) Degradation (%) Major Byproduct 40°C/75% RH 30 5–10 Hydrolyzed carbamoyl UV light (320 nm) 7 15–20 Oxidized benzothiazole
Q. How can environmental fate studies be designed to assess its ecological impact?
- Methodology :
- Biodegradation : Use OECD 301B assay to measure mineralization in activated sludge .
- Bioaccumulation : Calculate logKow (octanol-water partition coefficient) via shake-flask method. Values >3 indicate potential bioaccumulation .
- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (48-hour LC50) .
Q. What advanced analytical techniques characterize its polymorphic forms?
- Methodology :
- PXRD : Compare diffraction patterns of recrystallized forms (e.g., ethanol vs. acetonitrile solvents) .
- DSC/TGA : Identify melting points (Tm) and thermal stability. Polymorphs may show Tm differences of 5–10°C .
- Raman spectroscopy : Detect subtle structural variations in crystal lattices .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Solutions :
- Use coupling agents like HATU or EDCI to activate the carbamoyl group .
- Replace dichloromethane with DMF to enhance solubility of intermediates .
Q. What in vitro models best predict in vivo metabolic pathways?
- Methodology :
- Liver microsomes : Incubate with human or rat microsomes + NADPH. Identify metabolites via LC-MS/MS .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
